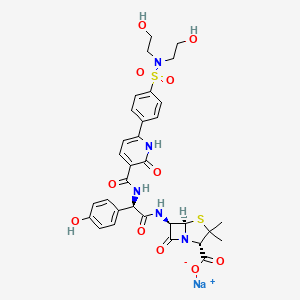

Piridicillin Sodium

Beschreibung

Contextualization within Antimicrobial Chemotherapy Research

Antimicrobial chemotherapy is a field dedicated to the principle of selective toxicity, where a substance is harmful to a pathogen but not to the host. mhmedical.com The science, which began its modern era with the discovery of sulfonamides in 1935 and was revolutionized by penicillin in the 1940s, focuses on the discovery, development, and study of agents that can treat infectious diseases. mhmedical.com Research in this area encompasses understanding mechanisms of action, overcoming drug resistance, and synthesizing novel or modified agents with improved properties. mhmedical.comnih.gov

Piridicillin sodium is classified as a semi-synthetic, broad-spectrum penicillin. ncats.iopfizer.com Its research profile indicates it is active against a range of gram-positive cocci (with the exception of penicillin G-resistant Staphylococcus aureus) and gram-negative bacilli. ncats.io Notably, some in-vitro research has reported Piridicillin to be more active against Pseudomonas aeruginosa than other antipseudomonal penicillins like piperacillin (B28561) and azlocillin. ncats.io This positions Piridicillin as a compound of interest in studies focusing on broad-spectrum antibacterial agents, particularly those targeting challenging gram-negative pathogens. ncats.ionih.gov The development of such agents is a crucial aspect of antimicrobial research, aimed at expanding the arsenal (B13267) against bacteria that have developed resistance to earlier generations of antibiotics. nih.gov

Historical Perspective of Penicillin Analogs and their Development

The discovery of penicillin by Alexander Fleming in 1928 marked a watershed moment in medicine. nih.govwikipedia.org However, the initial forms of penicillin had limitations, such as a narrow spectrum of activity. wikidoc.org The era of semi-synthetic penicillins began in earnest following the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), in 1959. wikipedia.orgacpjournals.org This breakthrough allowed chemists to synthetically modify the side chain of the penicillin molecule, a process known as acylation. archive.orgnih.gov

This ability to create penicillin analogs led to a significant expansion of the antibiotic toolkit. The goal of these modifications was to create derivatives with enhanced characteristics, such as a broader spectrum of activity. wikipedia.orgwisdomlib.org The first major development was ampicillin (B1664943) in 1961, which showed activity against a wider range of bacteria than its predecessors. wikipedia.org This was followed by the development of β-lactamase-resistant penicillins (e.g., methicillin, oxacillin) and antipseudomonal penicillins (e.g., ticarcillin, piperacillin). wikidoc.orgwikipedia.org Piridicillin is a product of this ongoing developmental history, representing a complex semi-synthetic modification designed to achieve a specific antibacterial profile. ncats.ioarchive.org The synthesis of Piridicillin involves acylating amoxicillin (B794) with a complex, custom-synthesized pyridone carboxylic acid, illustrating the intricate chemical strategies employed to generate novel penicillin analogs. archive.org

Significance in Academic Chemical Biology

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. In the context of antibiotics, this involves investigating their mechanisms of action, identifying their cellular targets, and understanding resistance. Piridicillin, as a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. ontosight.ai Its mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis. ontosight.ai This inhibition disrupts cell wall integrity, leading to bacterial cell lysis. ontosight.ai

Research Data on Piridicillin and Related Compounds

Table 1: General Properties of Piridicillin Sodium

| Property | Detail | Reference(s) |

|---|---|---|

| Compound Type | Semi-synthetic Penicillin | ncats.io |

| Chemical Class | β-Lactam Antibiotic | ontosight.ai |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) | ontosight.ai |

| In-Vitro Spectrum | Broad-spectrum: Gram-positive cocci (except penicillin G-resistant S. aureus), Gram-negative bacilli | ncats.io |

| Reported Activity | More active in-vitro against Ps. aeruginosa than piperacillin, azlocillin, or ticarcillin | ncats.io |

Table 2: Timeline of Key Penicillin Developments

| Year | Development | Significance | Reference(s) |

|---|---|---|---|

| 1928 | Discovery of Penicillin | Alexander Fleming first observes the antibacterial effect of Penicillium mould. | nih.govwikipedia.org |

| 1940 | Isolation of Purified Penicillin | A team led by Florey and Chain purifies penicillin for therapeutic use. | wikipedia.org |

| 1959 | Isolation of 6-APA | The penicillin nucleus (6-aminopenicillanic acid) is isolated, enabling the creation of semi-synthetic penicillins. | acpjournals.org |

| 1961 | Development of Ampicillin | The first major semi-synthetic penicillin with a broader spectrum of activity is introduced. | wikipedia.org |

| Post-1961 | Further Analogs | Development of β-lactamase-resistant and antipseudomonal penicillins (e.g., methicillin, piperacillin). | wikidoc.orgwikipedia.org |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

69402-03-5 |

|---|---|

Molekularformel |

C32H34N5NaO11S2 |

Molekulargewicht |

751.8 g/mol |

IUPAC-Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C32H35N5O11S2.Na/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39;/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46);/q;+1/p-1/t23-,24-,25+,30-;/m1./s1 |

InChI-Schlüssel |

CHEUORCVUSORLI-BQZVOSRDSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |

Synonyme |

CI 867 CI867 |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies and Chemical Modifications of Piridicillin Sodium

Semisynthesis Pathways and Precursors

The core of Piridicillin's structure is the 6-aminopenicillanic acid (6-APA) nucleus, the fundamental building block for the majority of semisynthetic penicillins. 6-APA is typically produced on an industrial scale by the enzymatic cleavage of penicillin G or penicillin V, which are obtained from fermentation of Penicillium species.

The key step in the semisynthesis of Piridicillin is the acylation of the primary amino group of 6-APA. This involves reacting 6-APA with a suitably activated derivative of the side-chain acid. In the case of Piridicillin, the side chain is a complex moiety containing a pyridine (B92270) ring. The synthesis is completed by reacting 6-APA with 4-pyridoiminomethyl ether. theswissbay.ch

Table 1: Key Precursors in the Semisynthesis of Piridicillin Sodium

| Precursor | Role in Synthesis | Source |

| 6-Aminopenicillanic Acid (6-APA) | Penam (B1241934) nucleus provider | Enzymatic hydrolysis of Penicillin G or V |

| 4-pyridoiminomethyl ether | Side-chain precursor | Chemical Synthesis |

Advanced Synthetic Strategies for Analogs and Derivatives

The development of analogs and derivatives of Piridicillin aims to broaden its antibacterial spectrum, overcome resistance mechanisms, or improve its pharmacokinetic profile. Advanced synthetic strategies often focus on modifying the acyl side chain. These modifications can include the introduction of different heterocyclic systems, alteration of the linker between the core and the heterocycle, or the incorporation of various functional groups. googleapis.com

Convergent synthesis is a common strategy where the complex side chain and the penicillin nucleus are synthesized separately and then coupled in the later stages. research-solution.com This allows for greater flexibility in creating a library of analogs for structure-activity relationship (SAR) studies. For instance, different substituted pyridine derivatives or other heterocyclic aldehydes could be used to generate a range of Piridicillin analogs.

Chemoenzymatic Approaches in Piridicillin Sodium Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes. nih.govbeilstein-journals.org In the context of Piridicillin, enzymes can be employed in several key steps.

The production of the 6-APA precursor is a well-established industrial chemoenzymatic process that utilizes penicillin acylase. Furthermore, enzymes can be used to create chiral precursors for the side chain or to perform selective transformations on the molecule, avoiding the need for extensive protecting group strategies. researchgate.net For example, lipases or proteases could be used for stereoselective acylation or deacylation steps. The use of enzymes in non-aqueous media has expanded the scope of their application in complex organic syntheses. researchgate.net

Stereochemical Considerations in Synthesis

The penicillin nucleus contains multiple stereocenters that are crucial for its biological activity. The stereochemistry of the bicyclic penam core is fixed from the natural precursor, 6-APA. Therefore, the main stereochemical challenge in the synthesis of Piridicillin and its analogs lies in controlling the stereochemistry of any new chiral centers introduced in the side chain.

Control and Analysis of Defined Stereocenters

If chiral centers are present in the side chain of Piridicillin analogs, their stereochemistry must be carefully controlled. This can be achieved through several methods:

Chiral Pool Synthesis: Starting from enantiomerically pure building blocks. ethz.ch

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in a reaction. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This auxiliary is then removed in a later step. wikipedia.org

The absolute and relative stereochemistry of the final products and intermediates is typically determined using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (often using chiral shift reagents), X-ray crystallography, and chiral high-performance liquid chromatography (HPLC).

Functional Group Transformations and Derivatization

Functional group transformations are essential for the synthesis of the side-chain precursor and for the derivatization of Piridicillin to create analogs. blogspot.com Common transformations include:

Oxidation and Reduction: For example, the oxidation of an alcohol to an aldehyde or a carboxylic acid, or the reduction of a nitro group to an amine. solubilityofthings.com

Nucleophilic Substitution: A key reaction for attaching different groups to the side chain or the penicillin core. ub.edu

Amide Bond Formation: The crucial step in coupling the side chain to the 6-APA nucleus.

Esterification/Hydrolysis: To protect or deprotect carboxylic acid functionalities.

Derivatization of the pyridine ring in the side chain is a key area for creating analogs. This could involve electrophilic or nucleophilic aromatic substitution to introduce substituents that could modulate the electronic properties and steric profile of the molecule, potentially leading to improved antibacterial efficacy.

Iii. Molecular Mechanism of Action Research

Target Identification and Validation in Microbial Systems

The antibacterial activity of Piridicillin sodium is contingent upon its ability to identify and interact with specific targets within bacterial cells. This section examines the primary molecular target of Piridicillin sodium and the specificity of this interaction.

The fundamental target of Piridicillin sodium is the peptidoglycan biosynthesis pathway, a critical process for the formation of the bacterial cell wall. genome.jp Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic stress. genome.jp This complex macromolecule consists of polysaccharide chains cross-linked by short peptides. genome.jp

Piridicillin sodium, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step in peptidoglycan synthesis: the transpeptidation reaction. This crucial step is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). By binding to and inactivating these enzymes, Piridicillin sodium prevents the formation of the peptide cross-links, thereby compromising the structural integrity of the cell wall. This leads to cell lysis and bacterial death.

The KEGG PATHWAY database lists Piridicillin sodium as an inhibitor of peptidoglycan biosynthesis, highlighting its role in targeting this essential bacterial process. genome.jp

While the primary targets of Piridicillin sodium are penicillin-binding proteins (PBPs), the specificity of this interaction can vary among different bacterial species. Bacteria possess multiple types of PBPs, each with distinct roles in cell wall synthesis and maintenance. The affinity of Piridicillin sodium for these different PBPs influences its spectrum of activity.

The molecular structure of Piridicillin sodium, with its characteristic beta-lactam ring, is central to its ability to bind to PBPs. This binding is a covalent interaction, where the strained beta-lactam ring opens and acylates a serine residue in the active site of the PBP, rendering the enzyme inactive. The specific side chains attached to the beta-lactam core of Piridicillin sodium modulate its affinity for the PBPs of different bacteria, thereby determining its effectiveness against specific pathogens.

Inhibition of Peptidoglycan Biosynthesis Pathways

Enzymatic Inhibition Kinetics and Thermodynamics

Currently, specific peer-reviewed research data on the enzymatic inhibition kinetics and thermodynamics of Piridicillin sodium are not publicly available.

Molecular Interactions with Target Enzymes

Currently, specific peer-reviewed research data on the molecular interactions of Piridicillin sodium with target enzymes are not publicly available.

Resistance Mechanisms at the Molecular Level

The emergence of antibiotic resistance is a significant clinical challenge. For beta-lactam antibiotics like Piridicillin sodium, resistance can develop through several molecular mechanisms.

The primary mechanisms of resistance to beta-lactam antibiotics at the molecular level include:

Enzymatic Degradation: The most common mechanism of resistance is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. The evolution of a vast array of beta-lactamases poses a continuous threat to the efficacy of beta-lactam antibiotics.

Alteration of Target Sites: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of beta-lactam antibiotics. These alterations, often resulting from point mutations in the genes encoding PBPs, prevent the antibiotic from effectively inhibiting cell wall synthesis.

Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier, limiting the influx of antibiotics. google.com Changes in the number or structure of porin channels in the outer membrane can decrease the permeability of the membrane to beta-lactam antibiotics, reducing the concentration of the drug that reaches the target PBPs. google.com

Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps. These membrane proteins recognize and expel a wide range of compounds, including beta-lactam antibiotics, thereby lowering the intracellular concentration of the drug and conferring resistance.

Iv. Structure Activity Relationship Sar Studies of Piridicillin Sodium and Its Analogs

Methodologies for SAR Determination

The determination of Structure-Activity Relationships (SAR) for Piridicillin Sodium and its analogs involves a variety of methodologies, ranging from traditional synthetic chemistry approaches to advanced computational techniques. rsc.org These methods aim to correlate specific structural features of the molecules with their observed biological activities. slideshare.net

A primary methodology is synthetic and semisynthetic modification . rsc.org This involves the chemical synthesis of a series of analogs where specific parts of the Piridicillin Sodium molecule are systematically altered. rsc.org For instance, the acyl side chain can be modified to introduce different substituents, or the core bicyclic ring system can be altered. nih.govslideshare.net These newly synthesized compounds are then subjected to microbiological assays to determine their antibacterial activity, often measured as the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. conicet.gov.ar

High-throughput screening (HTS) can be employed to rapidly assess the activity of large libraries of compounds, providing a broad overview of the SAR landscape. jocpr.com This allows for the quick identification of promising structural motifs that can be further optimized.

More advanced techniques include X-ray crystallography of the antibiotic bound to its target enzyme, typically a penicillin-binding protein (PBP). This provides a detailed, three-dimensional view of the binding interactions at the atomic level, revealing which parts of the molecule are crucial for binding and inhibition.

Computational methods are also increasingly utilized in SAR studies. rsc.org These include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations. rsc.orgjocpr.com

| Methodology | Description | Key Outcome |

| Synthetic/Semisynthetic Modification | Systematic chemical alteration of the lead compound structure. | Identification of key functional groups and their impact on activity. rsc.org |

| Microbiological Assays (e.g., MIC) | Determination of the minimum concentration of a compound required to inhibit bacterial growth. | Quantitative measure of antibacterial potency. conicet.gov.ar |

| X-ray Crystallography | Determination of the 3D structure of the antibiotic-target complex. | Detailed insight into binding interactions. |

| Computational Modeling (QSAR, Docking) | Use of computer simulations to predict activity and binding modes. | Rationalization of SAR data and prediction of new active compounds. rsc.orgjocpr.com |

This table provides a summary of common methodologies used in SAR studies of antibiotics like Piridicillin Sodium.

Impact of Side Chain Modifications on Biological Activity

The acylamino side chain attached to the β-lactam ring of penicillins plays a pivotal role in determining their antibacterial spectrum, potency, and resistance to β-lactamase enzymes. nih.govuomus.edu.iq In the case of Piridicillin Sodium, modifications to this side chain have a profound impact on its biological activity.

The nature of the R group in the acyl side chain influences several key properties:

Antibacterial Spectrum: The introduction of hydrophilic groups, such as an amino group in ampicillin (B1664943), can enhance the penetration of the antibiotic through the porin channels of Gram-negative bacteria, thereby broadening its spectrum of activity. uomus.edu.iq Conversely, modifications that increase hydrophobicity may enhance activity against Gram-positive bacteria.

Potency: The size, shape, and electronic properties of the side chain can affect the binding affinity of the antibiotic to the active site of penicillin-binding proteins (PBPs). nih.gov Optimal interactions, such as hydrogen bonding or hydrophobic interactions, can lead to increased potency. nih.gov

β-Lactamase Stability: Bulky side chains can provide steric hindrance, protecting the susceptible β-lactam ring from hydrolysis by β-lactamase enzymes. uomus.edu.iq The incorporation of specific chemical groups can also electronically deactivate the β-lactam ring towards enzymatic attack.

Research on various penicillin analogs has demonstrated these principles. For example, the length and chemical structure of the side chain can modulate the binding affinity and efficacy of the molecule. rsc.orgmdpi.com Studies have shown that even subtle changes, such as the addition of a methylene (B1212753) group, can significantly alter the interaction with the target. mdpi.com

| Side Chain Modification | Observed Effect on Biological Activity | Rationale |

| Introduction of a hydrophilic group (e.g., -NH2) | Broadened spectrum against Gram-negative bacteria. uomus.edu.iq | Enhanced penetration through bacterial porins. uomus.edu.iq |

| Increase in steric bulk | Increased stability against β-lactamases. uomus.edu.iq | Steric hindrance prevents enzyme access to the β-lactam ring. uomus.edu.iq |

| Alteration of side chain length | Modulated binding affinity and potency. nih.govnih.gov | Affects the fit and interactions within the PBP active site. nih.govnih.gov |

| Introduction of an isoxazolyl ring | Stability to S. aureus β-lactamase and oral activity. uomus.edu.iq | The specific ring system confers resistance to certain enzymes. uomus.edu.iq |

This table illustrates the general impact of side chain modifications on the activity of penicillin-type antibiotics.

Influence of Core Penam (B1241934)/Cepham Structure Modifications

While side-chain modifications are common, alterations to the core bicyclic structure of penicillins (the penam nucleus) or related cephalosporins (the cephem nucleus) can also significantly influence antibacterial activity. nih.govmdpi.com The inherent strain of the fused β-lactam and thiazolidine (B150603) rings is crucial for the reactivity of the β-lactam amide bond, which is essential for its mechanism of action. uomus.edu.iq

Modifications to the penam or cephem core can affect:

β-Lactam Ring Reactivity: Changes to the ring fusion and stereochemistry can alter the strain and, consequently, the acylating potential of the β-lactam.

β-Lactamase Stability: Modifications at positions other than the acylamino side chain can influence susceptibility to β-lactamases. For example, substitutions on the bicyclic penam structure may lead to compounds with strong inhibitory action against these enzymes. nih.gov

Pharmacokinetic Properties: Esterification of the carboxyl group at the 3-position is a common strategy to improve the oral absorption and pharmacokinetic profile of penicillins. nih.gov

The development of penems and carbapenems, which are structurally related to penicillins, highlights the importance of the core structure. mdpi.com These compounds, featuring different ring systems fused to the β-lactam, often exhibit a broader spectrum of activity and greater resistance to β-lactamases. nih.govmdpi.com For instance, penems are known for their potent antibacterial activity and good stability against β-lactamases. nih.gov

Stereochemical Contributions to Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of penicillins. nih.gov The specific stereoisomer of a drug can exhibit significantly different pharmacological and toxicological properties. nih.gov

For penicillins, the precise stereochemistry of the fused ring system is essential for activity. The natural (2S, 5R, 6R) configuration is required for the molecule to adopt the correct conformation to bind effectively to the active site of PBPs. Any deviation from this stereochemistry can lead to a dramatic loss of antibacterial activity.

Furthermore, the stereochemistry of substituents on the side chain can also influence potency. For example, in ampicillin, the D-(-)-enantiomer is more active than the L-(+)-enantiomer, indicating that the stereocenter in the side chain plays a role in the interaction with the bacterial target. uomus.edu.iq Studies on penem (B1263517) antibiotics have also shown that changes in stereoisomerism can selectively improve activity against specific bacteria like E. coli, S. aureus, or enterococci by influencing the affinity for different PBPs. nih.gov

| Stereochemical Feature | Impact on Activity | Reason |

| Core Ring System (2S, 5R, 6R) | Essential for antibacterial activity. | The specific 3D shape is required for binding to the PBP active site. |

| Side Chain Chiral Center | Can significantly influence potency. uomus.edu.iq | Affects the orientation and interactions of the side chain within the PBP active site. uomus.edu.iq |

This table summarizes the critical role of stereochemistry in the activity of penicillin antibiotics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern biological activity. jocpr.commedcraveonline.com

In the context of Piridicillin Sodium and its analogs, a QSAR study would typically involve the following steps:

Data Set Collection: A series of Piridicillin analogs with their corresponding experimentally determined antibacterial activities (e.g., MIC values) is compiled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. jocpr.comresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks), are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.comuestc.edu.cn

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

A validated QSAR model for Piridicillin analogs could reveal, for instance, that a combination of a specific range of lipophilicity and the presence of a hydrogen bond donor at a particular position on the side chain is crucial for high potency. This information can then guide the design of new analogs with potentially improved activity. jocpr.com

Ligand-Receptor Interaction Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, Piridicillin Sodium or its analogs) when bound to a receptor, which is typically a protein or enzyme. researchgate.net For penicillins, the primary receptor is the family of penicillin-binding proteins (PBPs). wikipedia.org Docking studies, often combined with molecular dynamics simulations, provide valuable insights into the ligand-receptor interactions at an atomic level. plos.org

These modeling studies can:

Visualize Binding Modes: Docking can show how Piridicillin Sodium fits into the active site of a PBP, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and the crucial acylation reaction with the active site serine residue. mdpi.com

Explain SAR Data: By comparing the docking poses and interaction energies of different analogs, researchers can rationalize the experimentally observed differences in their biological activities. For example, a more active analog might show a greater number of favorable interactions or a better fit within the active site. nih.gov

Guide Drug Design: Docking can be used to virtually screen large libraries of compounds to identify potential new inhibitors. conicet.gov.ar It can also be used to suggest specific modifications to an existing ligand to improve its binding affinity and, consequently, its potency. nih.gov

V. Advanced Analytical Research Methodologies for Piridicillin Sodium

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for obtaining detailed molecular-level information. For a molecule like Piridicillin Sodium, techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide definitive evidence of its chemical structure and spatial arrangement. ajprd.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. nih.gov For large, thermally unstable molecules like Piridicillin Sodium, soft ionization techniques such as Electrospray Ionization (ESI) are employed. ESI allows the molecule to be ionized directly from a solution into the gas phase with minimal fragmentation, enabling the accurate determination of its molecular weight, typically observed as a sodium adduct [M+Na]+ in positive ion mode or a deprotonated molecule [M-H]− in negative ion mode. nih.govhpst.cz

Tandem mass spectrometry (MS/MS) is subsequently used for detailed structural analysis. In this process, the molecular ion of Piridicillin Sodium is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. bu.eduncsu.edu The resulting fragment ions are then analyzed to piece together the molecule's structure. The fragmentation pattern is predictable, often occurring at the amide bonds of the beta-lactam ring and the acyl side chain, providing unambiguous confirmation of the core structure and the identity of its substituents. ncsu.edu This process is fundamental in identifying impurities and degradation products, which would exhibit different molecular weights and fragmentation patterns. thermofisher.com

Table 1: Hypothetical MS Fragmentation Data for Piridicillin Sodium This table illustrates a potential fragmentation pathway for Piridicillin Sodium in a tandem MS experiment.

| Ion Description | Proposed Structure | Hypothetical m/z |

| [M+Na]⁺ | Parent molecule with sodium adduct | 574.1 |

| Fragment 1 | Loss of the piperazine-dione ethyl moiety | 419.0 |

| Fragment 2 | Cleavage of the acyl side chain | 243.1 |

| Fragment 3 | Beta-lactam core structure | 160.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the three-dimensional structure of molecules in solution. chemrxiv.org It provides detailed information about the chemical environment of each atom, allowing for the complete assignment of the proton (¹H) and carbon (¹³C) signals in the Piridicillin Sodium molecule. mdpi.com

For conformational analysis, two-dimensional (2D) NMR experiments are particularly insightful. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify protons that are close to each other in space, even if they are far apart in the chemical structure. nih.gov By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of different parts of the molecule, such as the conformation of the pyrrolidine (B122466) ring and the spatial relationship between the side chain and the bicyclic penicillin core. nih.govauremn.org.br This information is critical for understanding how the molecule's specific shape might relate to its activity.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating Piridicillin Sodium from any impurities that may be present, including starting materials, by-products from the synthesis, or degradation products. ajrconline.orgresearchgate.net The development of high-resolution methods is a critical aspect of quality control in pharmaceutical manufacturing. ajprd.combiomedres.us

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. researchgate.net A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate Piridicillin Sodium from its potential impurities and degradation products. pensoft.netpharmacophorejournal.com

Method development involves several key steps:

Column Selection : A C18 column is commonly chosen for its versatility in separating a wide range of compounds based on their hydrophobicity. ijpsr.com

Mobile Phase Optimization : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. jpionline.org The pH of the buffer is carefully controlled to ensure the consistent ionization state of the acidic and basic functional groups in Piridicillin Sodium, thereby achieving reproducible retention times and good peak shapes. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute both polar and non-polar impurities within a reasonable analysis time. jpionline.org

Detection : A photodiode array (PDA) detector is used to monitor the elution, allowing for detection at the wavelength of maximum absorbance for Piridicillin Sodium while also providing spectral information for peak identification and purity assessment. researchgate.net

Validation : The final method is validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is specific, linear, accurate, precise, and robust. researchgate.netpharmacophorejournal.com

Table 2: Illustrative RP-HPLC Method Parameters for Piridicillin Sodium Analysis This table provides an example of a typical set of conditions for an RP-HPLC method.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds

While RP-HPLC is effective for many compounds, highly polar substances, including certain potential impurities or degradation products of Piridicillin Sodium, may have little or no retention on a C18 column. longdom.orgnih.gov In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. rjptonline.org HILIC utilizes a polar stationary phase (such as bare silica) and a mobile phase with a high concentration of an organic solvent. longdom.orgelementlabsolutions.com The separation mechanism primarily involves the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. rjptonline.orgelementlabsolutions.com

The key advantages of HILIC include:

Enhanced Retention of Polar Compounds : It provides strong retention for compounds that are too polar for RP-HPLC. nih.gov

Orthogonal Selectivity : The elution order in HILIC is often the reverse of that in RP-HPLC, providing a different separation selectivity that can be useful for resolving co-eluting peaks. nih.gov

MS Compatibility : The high organic content of the mobile phase is ideal for ESI-MS, as it promotes efficient desolvation and ionization, often leading to enhanced sensitivity. longdom.orgchromatographyonline.com

The pharmaceutical industry is increasingly adopting Green Analytical Chemistry (GAC) principles to minimize the environmental impact of its analytical methods. ijirt.orgjpionline.org This involves designing methods that reduce or eliminate the use of hazardous substances, decrease waste generation, and lower energy consumption. fu-berlin.denih.gov

In the context of HPLC method development for Piridicillin Sodium, green chemistry can be implemented by:

Solvent Substitution : Replacing toxic organic solvents like acetonitrile with greener alternatives such as ethanol (B145695) or isopropanol. fu-berlin.demdpi.com

Waste Reduction : Using shorter columns or smaller particle sizes (as in Ultra-High-Performance Liquid Chromatography, UHPLC) to shorten run times and significantly reduce solvent consumption. mdpi.com

Method Assessment : Employing metrics like the Analytical GREEnness (AGREE) score or the Green Analytical Procedure Index (GAPI) to evaluate the environmental friendliness of a method. jpionline.orgfu-berlin.de These tools provide a holistic assessment of the entire analytical procedure, from sample preparation to final analysis. nih.gov

Table 3: Comparison of a Traditional vs. a Green HPLC Method This table illustrates how a green chemistry approach can improve the environmental profile of an analytical method.

| Parameter | Traditional RP-HPLC Method | Green RP-HPLC Method |

| Organic Solvent | Acetonitrile | Isopropanol |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 100 mm x 2.1 mm, 1.8 µm |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Run Time | 20 minutes | 8 minutes |

| Solvent Consumption per Run | ~20 mL | ~3.2 mL |

| GAC Assessment | Higher environmental impact | Lower environmental impact |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about the molecular structure, conformation, and packing of a compound in its solid state, which is fundamental to understanding its physicochemical properties. The process involves directing a beam of X-rays onto a single crystal of the substance. nih.gov As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. researchgate.net The analysis of the positions and intensities of these spots allows for the calculation of a three-dimensional electron density map, from which the atomic structure of the molecule can be elucidated. nih.gov

For active pharmaceutical ingredients (APIs) such as Piridicillin Sodium, understanding the solid-state structure is critical. It influences key properties including solubility, stability, and bioavailability. While specific, publicly available crystal structure data for Piridicillin Sodium is limited in the reviewed literature, the analysis of related sodium-containing organic salts and other penicillin salts illustrates the type of data generated by this methodology. For example, analysis of other crystalline sodium salts reveals detailed information on lattice parameters and atomic positions. materialsproject.orgmaterialsproject.org Studies on the sodium salts of other penicillins, like benzylpenicillin sodium salt, have utilized spectroscopic methods to infer structural information, highlighting the importance of the sodium salt form in defining the molecular conformation. researchgate.net

A full crystallographic analysis would yield precise data on unit cell dimensions, space group, and the coordination environment of the sodium ion.

Table 1: Illustrative Crystallographic Data for a Crystalline Sodium Salt (Based on NaNO₂) Note: This table is illustrative of the data obtained through X-ray crystallography and does not represent Piridicillin Sodium.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Defines the basic geometric shape of the unit cell. |

| Space Group | Imm2 | Describes the symmetry elements of the crystal structure. materialsproject.org |

| Unit Cell Lengths | a=3.48 Å, b=5.36 Å, c=5.47 Å | The dimensions of the repeating unit in the crystal lattice. materialsproject.org |

| Unit Cell Angles | α=90.00º, β=90.00º, ɣ=90.00º | The angles between the axes of the unit cell. materialsproject.org |

| Na-O Bond Lengths | 4x 2.42 Å, 2x 2.50 Å | Provides information on the coordination of the sodium ion. materialsproject.org |

Electrophoretic Techniques

Electrophoretic techniques, particularly capillary electrophoresis (CE), are powerful separation methods well-suited for the analysis of charged molecules like penicillins. inchem.org These methods utilize an electric field to separate analytes based on their charge-to-size ratio as they move through a capillary filled with an electrolyte solution. inchem.org

Capillary Zone Electrophoresis (CZE) is the simplest mode of CE, where separations occur in a buffer-filled capillary. It has been successfully applied for the rapid assay of penicillins like benzylpenicillin in pharmaceutical preparations. tandfonline.comcapes.gov.br The technique allows for the quantification of the active compound and can also be used to monitor the formation of degradation products, such as penicilloate. tandfonline.comcapes.gov.br

Micellar Electrokinetic Chromatography (MEKC) is an advancement of CE that allows for the separation of both charged and neutral analytes. wikipedia.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.orgnih.gov This forms micelles, which act as a pseudo-stationary phase. Analytes are separated based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.gov MEKC is particularly effective for separating mixtures of structurally similar penicillins that are difficult to resolve using conventional CZE. scielo.brscielo.br Research has demonstrated the simultaneous separation of multiple penicillin derivatives in under five minutes using MEKC. scielo.brscielo.br The method's performance is optimized by adjusting parameters such as buffer pH, surfactant concentration, applied voltage, and temperature. scielo.brscielo.br

Table 2: Research Findings on Electrophoretic Separation of Penicillins

| Technique | Analytes | Electrophoretic Conditions | Key Findings | Reference |

|---|---|---|---|---|

| MEKC | Benzylpenicillin, Ampicillin (B1664943), Amoxicillin (B794), Oxacillin (B1211168) | Buffer: 25 mM Sodium Tetraborate with 100 mM SDS; pH: 9.3; Voltage: +25 kV; Temperature: 25 °C | Achieved simultaneous separation in less than 5 minutes. Precision for migration times and peak areas (RSD) was less than 1%. | scielo.brscielo.br |

| CZE | Benzylpenicillin (Penicillin G) | Detection at 228 nm; use of an internal standard. | A rapid and direct method for quantification in pharmaceutical tablets and injectables. Also able to identify the degradation product penicilloate. | tandfonline.comcapes.gov.br |

| MEKC | Various Penicillins (Amoxicillin, Ampicillin, etc.) | Buffer: 40 mM Sodium Tetraborate with 100 mM SDS; pH: 9.3; Voltage: +10 kV | MEKC is effective for separating a wide range of penicillin class antibiotics by partitioning them between the aqueous phase and the micellar pseudo-stationary phase. | nih.gov |

| CZE | Penicillin G and Penicillin Acid | Analysis performed in milk samples. | Established a method for simultaneous analysis of the parent drug and its hydrolysis product in a complex matrix. | scilit.com |

Integrated Orthogonal Analytical Platforms

For comprehensive analysis of complex samples, integrated orthogonal analytical platforms are employed. These platforms combine two or more independent analytical techniques to achieve superior resolution, specificity, and sensitivity. A prominent example in pharmaceutical analysis is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govufl.eduspringernature.com

This approach is considered orthogonal because it separates compounds based on two fundamentally different principles. High-performance liquid chromatography (HPLC) first separates the components of a mixture based on their physicochemical interactions (e.g., polarity, size) with a stationary phase column. nih.gov The separated components then enter the mass spectrometer, which provides a second dimension of analysis. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). springernature.com In a tandem MS (MS/MS) setup, a specific parent ion is selected, fragmented, and the resulting product ions are analyzed, providing a highly specific structural fingerprint for unequivocal identification and quantification. ufl.edu

LC-MS/MS methods are widely used for the determination of penicillin residues in various matrices like animal tissues and milk. nih.govresearchgate.net The high sensitivity of these methods allows for quantification at or below the maximum residue levels (MRLs) set by regulatory bodies. nih.govnih.gov The development of these methods often involves optimizing sample extraction, chromatographic conditions (column, mobile phase), and mass spectrometer parameters (ionization mode, collision energies) to ensure accuracy and reproducibility. ufl.edu

Table 3: Research Findings on Integrated LC-MS/MS Platforms for Penicillin Analysis

| Platform | Analytes | Method Details | Key Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | Eight penicillins (including Ampicillin, Amoxicillin, Penicillin G) | Sample derivatization with piperidine. Analysis in porcine tissues, milk, and feed. | Validated quantitative confirmatory method with accuracy ranging from 83-116% depending on the matrix. | nih.gov |

| UHPLC-MS/MS | Penicillin G and its metabolites (Penillic acid, Penilloic acid) | Column: Acquity C18; Mobile Phase: Water/Acetonitrile with 0.1% formic acid; ESI+ ionization. | Developed a sensitive method to quantitate Penicillin G and its major metabolites in citrus matrices with recoveries of 77-118%. | ufl.edu |

| LC-MS/MS | Eight penicillins | Clean-up by Solid Phase Extraction (SPE) with an Oasis HLB cartridge. | Validated method for simultaneous quantification in milk with limits of quantification below EU MRLs. | researchgate.net |

| HPLC-MS/MS | Eight penicillins (including Ampicillin, Penicillin G, Nafcillin) | Molecularly Imprinted Solid-Phase Extraction (MISPE) for sample cleanup from infant formulas. | The MISPE-LC-MS/MS method provided an effective and fast extraction and determination approach with good linearity and precision. | nih.gov |

Vi. Preclinical in Vitro Pharmacological Investigations

Mechanistic Efficacy Studies in Defined Cell-Free Systems

Piridicillin, a semi-synthetic penicillin, operates through a well-established mechanism characteristic of beta-lactam antibiotics. ontosight.ai Its primary mode of action involves the inhibition of bacterial cell wall synthesis. This is achieved by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes located within the bacterial cell wall. ontosight.ai PBPs play a crucial role in the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.

The binding of Piridicillin to these proteins disrupts the cross-linking of peptidoglycan chains. This interference leads to the synthesis of a defective and weakened cell wall. Consequently, the bacterium is unable to withstand the internal osmotic pressure, resulting in cell lysis and death. ontosight.ai This bactericidal action, which directly kills the bacteria rather than merely inhibiting their growth, is a hallmark of Piridicillin's efficacy. ontosight.ai

Cellular Pharmacodynamics in Bacterial Models

The pharmacodynamics of Piridicillin in bacterial models demonstrate its potent bactericidal activity. As a beta-lactam antibiotic, its effectiveness is primarily dependent on the duration that the concentration of the drug remains above the minimum inhibitory concentration (MIC) for a given pathogen. In cellular models, exposure of susceptible bacteria to Piridicillin leads to rapid cell wall degradation and subsequent lysis. ontosight.ai

Studies have shown that Piridicillin exhibits broad-spectrum activity against a range of Gram-positive cocci (with the exception of penicillin G-resistant Staphylococcus aureus) and Gram-negative bacilli. ncats.io Its activity is reported to be more potent against Pseudomonas aeruginosa in vitro compared to other penicillins like piperacillin (B28561), azlocillin, and ticarcillin. ncats.io However, the emergence of beta-lactamase-producing bacteria poses a significant challenge, as these enzymes can inactivate Piridicillin by hydrolyzing the beta-lactam ring, thereby limiting its clinical utility. ontosight.ai

Interactions with Microbial Physiology and Metabolism

The primary interaction of Piridicillin with microbial physiology is the disruption of cell wall synthesis, a process vital for bacterial survival. By targeting PBPs, Piridicillin interferes with the fundamental process of cell division and maintenance of cellular morphology. This targeted action on a structure unique to bacteria (the peptidoglycan cell wall) is the basis for its selective toxicity.

In Vitro Susceptibility Profiling against Diverse Microbial Strains

In vitro susceptibility testing has been crucial in defining the antibacterial spectrum of Piridicillin. These studies have demonstrated its efficacy against a variety of clinically relevant pathogens.

Table 1: In Vitro Activity of Piridicillin and Comparator Agents against Pseudomonas aeruginosa

| Antibiotic | In Vitro Activity Comparison |

| Piridicillin | More active than piperacillin, azlocillin, or ticarcillin |

| Piperacillin | Less active than Piridicillin |

| Azlocillin | Less active than Piridicillin |

| Ticarcillin | Less active than Piridicillin |

Data based on in-vitro reports. ncats.io

It is important to note that Piridicillin is unstable at an alkaline pH and shows a notable inoculum independence. ncats.io The development of resistance, particularly through the production of beta-lactamases, remains a significant concern and necessitates continuous surveillance of susceptibility patterns. ontosight.ai

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The combination of beta-lactam antibiotics like Piridicillin with other antimicrobial agents can result in synergistic or antagonistic effects. Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, is a key strategy to enhance efficacy and combat resistance.

For instance, studies have explored the synergy between beta-lactams and other classes of antibiotics. The combination of early cell wall inhibitors with beta-lactams has shown significant synergistic activity against highly resistant strains of S. aureus. nih.gov While specific studies on Piridicillin are limited, the principles of synergy observed with other penicillins are likely applicable. For example, the combination of vancomycin (B549263) with oxacillin (B1211168) or rifampicin (B610482) has demonstrated synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Such combinations can potentially restore the susceptibility of resistant strains.

Conversely, antagonistic interactions, where one drug diminishes the effect of another, can also occur. The specific interactions of Piridicillin with other antimicrobials would require dedicated in vitro testing to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic) for various bacterial strains.

Vii. Preclinical in Vivo Research in Non Human Models Mechanistic & Proof of Concept

Pharmacokinetic Aspects in Animal Models

Excretion Routes and Metabolite Identification

Detailed, publicly available research findings specifically documenting the excretion routes and metabolite identification of Piridicillin Sodium in non-human preclinical models are limited. However, based on the broader class of acylureidopenicillin antibiotics to which Piridicillin belongs, general patterns of excretion and metabolism can be inferred.

Acylureidopenicillins are predominantly eliminated from the body through the kidneys. nih.gov A significant portion, typically between 50% and 80% of an intravenous dose of drugs in this class, is excreted unchanged in the urine. nih.gov This renal excretion is a combination of two main processes: glomerular filtration and active tubular secretion. msdvetmanual.com The active secretion pathway can be inhibited by other organic acids, a characteristic often exploited to prolong the presence of penicillins in the body. msdvetmanual.com While the primary route is renal, some broad-spectrum semisynthetic penicillins also utilize the biliary route as a major excretory pathway. msdvetmanual.com In neonatal animals, clearance is generally lower than in adults. msdvetmanual.com

Regarding metabolism, penicillins can undergo biotransformation, although a large fraction is often excreted intact. For instance, Benzylpenicillin is partially metabolized to the inactive penicilloic acid. drugbank.com However, specific metabolites of Piridicillin Sodium have not been detailed in the available preclinical literature. The identification of metabolites is a crucial step in preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, often conducted using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) on samples such as plasma, urine, bile, and feces from animal models. bioivt.comnih.gov

Table 1: General Excretion Profile of Acylureidopenicillins in Animal Models This table is based on general data for the acylureidopenicillin class and not specific to Piridicillin Sodium.

| Parameter | Finding | Source |

|---|---|---|

| Primary Excretion Route | Renal (Kidneys) | nih.gov |

| Secondary Excretion Route | Biliary (for some compounds) | msdvetmanual.com |

| Percentage Excreted Unchanged in Urine | 50-80% of IV dose | nih.gov |

| Renal Excretion Mechanisms | Glomerular Filtration (~20%), Active Tubular Secretion (~80%) | msdvetmanual.com |

| Common Metabolite Class (for some penicillins) | Penicilloic acids (inactive) | drugbank.com |

In Vivo Drug Delivery Systems Research

Specific preclinical research on in vivo drug delivery systems developed explicitly for Piridicillin Sodium is not extensively documented in publicly accessible sources. Research in advanced drug delivery systems is a broad field, with many technologies being investigated for various therapeutic agents to improve their efficacy, reduce side effects, and control their release. nih.govimrpress.compolimerbio.com

These systems, often explored in preclinical animal models, include various types of nanocarriers. nih.gov Examples of such systems that could theoretically be applied to antibiotics like Piridicillin Sodium include:

Liposomes: These are lipid-based vesicles that can encapsulate drugs, potentially altering their pharmacokinetic profile and targeting them to specific tissues. mdpi.com

Polymeric Nanoparticles: These are made from biodegradable polymers and can be designed for sustained drug release. mdpi.com

Hydrogels: These are water-swellable polymer networks that can be used for localized or controlled drug delivery. imrpress.com

The goal of applying such systems to an antibiotic would be to maintain its concentration at the site of infection above the minimum inhibitory concentration (MIC) for a prolonged period, potentially improving therapeutic outcomes. nih.gov However, without specific studies on Piridicillin Sodium, any discussion of its formulation in advanced drug delivery systems remains speculative.

Table 2: Examples of Drug Delivery Systems Investigated in Preclinical Research (General) This table presents general drug delivery technologies and does not represent specific systems developed for Piridicillin Sodium.

| Delivery System Type | Description | Potential Application for Antibiotics | Source |

|---|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer. | Can improve drug solubility, prolong circulation time, and target infection sites. | mdpi.com |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Can provide controlled and sustained release of the encapsulated drug. | mdpi.com |

| Hydrogels | Three-dimensional networks of hydrophilic polymers. | Can be used for localized delivery, for example, in wound dressings or at specific tissue sites. | imrpress.com |

Viii. Biosynthetic and Metabolic Pathways Research

Microbial Biosynthesis of Penicillin Scaffolds

The core structure of all penicillins, including semi-synthetic derivatives like Piridicillin, is the 6-aminopenicillanic acid (6-APA) nucleus. bionity.com The biosynthesis of this critical scaffold is a complex microbial process, primarily carried out by filamentous fungi, most notably Penicillium chrysogenum. nih.govcdnsciencepub.com The pathway begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

The initial step involves the condensation of these three amino acids into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by a large, multi-functional non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS). nih.gov The process is notable for the epimerization of L-valine to its D-valine form within the ACV tripeptide.

The second key step is the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of isopenicillin N (IPN). This conversion, which forms both the β-lactam and thiazolidine (B150603) rings, is catalyzed by the enzyme isopenicillin N synthase (IPNS). cdnsciencepub.com IPN is the first bioactive intermediate in the pathway, possessing the characteristic penicillin core. In organisms that produce penicillin G or V, a final step involves the exchange of the L-α-aminoadipyl side chain of IPN for a different acyl group, such as phenylacetic acid for penicillin G. cdnsciencepub.com However, for the industrial production of semi-synthetic penicillins, the crucial intermediate is 6-APA itself. 6-APA is most commonly obtained by the enzymatic hydrolysis of fermented penicillin G or penicillin V, a process that removes the acyl side chain. wikipedia.orgnih.gov

Key Enzymes in 6-APA Biosynthesis

| Enzyme | Function | Precursor(s) | Product |

|---|---|---|---|

| ACV Synthetase (ACVS) | Condensation of amino acids | L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |

| Isopenicillin N Synthase (IPNS) | Oxidative cyclization of ACV | ACV | Isopenicillin N (IPN) |

| Penicillin Acylase (or Amidase) | Hydrolysis of Penicillin G/V | Penicillin G or V | 6-Aminopenicillanic Acid (6-APA) |

Enzymes Involved in Semi-synthetic Derivatization

Piridicillin is a semi-synthetic penicillin, meaning it is created by chemically modifying the naturally produced 6-APA scaffold. nih.gov The key industrial process for creating semi-synthetic penicillins relies heavily on enzymatic reactions, which offer advantages over purely chemical routes. nih.gov The central enzyme in this process is Penicillin G Acylase (PGA), also known as penicillin amidase. nih.govyoutube.com

The production of semi-synthetic antibiotics like Piridicillin is typically a two-step enzymatic process:

Hydrolysis: The first step is the deacylation of a natural penicillin, such as penicillin G, to yield the 6-APA nucleus. PGA catalyzes the hydrolysis of the amide bond connecting the phenylacetyl side chain to the 6-amino group of the penicillin core. nih.govnih.gov This reaction is one of the most successful industrial applications of enzymatic biocatalysis. nih.gov The optimal pH for the hydrolytic activity of this enzyme is generally alkaline, around pH 9.0. researchgate.net

Amidation (Synthesis): The second step involves the acylation of the 6-APA nucleus with a desired side chain to create the final semi-synthetic antibiotic. In the case of Piridicillin, this would involve the attachment of its specific complex side chain. PGA can also catalyze this reverse reaction, forming an amide bond between the 6-APA core and a new acyl donor. nih.gov This synthesis step is typically performed under kinetically controlled conditions and at a lower pH (around 5.0 to 5.5) to favor the synthesis reaction over hydrolysis. nih.govresearchgate.net

Significant research has focused on improving PGA enzymes through protein engineering to enhance their performance in the synthesis step, leading to new penicillin acylases with better properties for creating a wide range of semi-synthetic antibiotics. nih.gov

Enzymatic Steps in Semi-Synthetic Penicillin Production

| Process Step | Enzyme | Substrate(s) | Product | Typical pH Optimum |

|---|---|---|---|---|

| Hydrolysis | Penicillin G Acylase (PGA) | Penicillin G | 6-APA + Phenylacetic acid | ~9.0 |

| Synthesis (Amidation) | Penicillin G Acylase (PGA) | 6-APA + Acyl Donor Side Chain | Semi-synthetic Penicillin | ~5.0-5.5 |

Comparative Analysis of Biosynthetic Routes in Penicillin-Producing Organisms

The ability to produce penicillin is not uniform across all fungal species. Comparative genomic and transcriptomic studies of various Penicillium species have revealed significant diversity in their secondary metabolite biosynthetic potential. frontiersin.orgnih.gov While Penicillium chrysogenum is the archetypal high-producing strain used in industry, other species possess different or incomplete biosynthetic gene clusters (BGCs). cdnsciencepub.com

A genus-wide analysis of 24 Penicillium species identified 1,317 putative BGCs, highlighting a vast, largely untapped reservoir of metabolic diversity. frontiersin.org When comparing the penicillin BGC, it is found to be highly conserved in producing species like P. chrysogenum but absent or fragmented in others. For example, a comparative study between the producer P. chrysogenum and the pathogenic fungus P. expansum showed that while both share core metabolic pathways, their secondary metabolite profiles and the gene clusters that encode them are distinct.

Key differences in biosynthetic efficiency can be traced to specific genetic mutations. For instance, the high productivity of industrial P. chrysogenum strains compared to the original P. notatum is partly due to a mutation in the pahA gene. cdnsciencepub.com This gene encodes an enzyme involved in the catabolism of phenylacetic acid (PAA), a precursor for the penicillin G side chain. The mutation reduces the enzyme's activity, thus preventing the degradation of the precursor and channeling more of it towards penicillin synthesis. cdnsciencepub.com

Furthermore, comparative transcriptomics of six Penicillium species revealed that the expression of BGCs is closely correlated with the expression of genes in primary metabolic pathways that supply the necessary precursors. nih.gov This indicates that the regulation of primary metabolism is tailored to support secondary metabolite production, a feature that likely varies between species and contributes to their different production capabilities. nih.gov

Comparative Features of Penicillin Biosynthesis in Fungi

| Feature | P. chrysogenum (High-Producer) | P. notatum (Original Producer) | Other Penicillium spp. (e.g., P. expansum) |

|---|---|---|---|

| Penicillin BGC | Intact and often amplified | Intact but less efficient expression/regulation | Often absent, fragmented, or divergent |

| Precursor Metabolism (PAA) | Catabolism is reduced due to mutated pahA gene | Active catabolism of PAA, limiting precursor availability | Varies by species; different precursor utilization |

| Regulatory Network | Optimized for high-level production | Less optimized | Tailored for different secondary metabolites |

Metabolic Fate of Piridicillin Sodium in Biological Systems (non-human, mechanistic)

The primary mechanism governing the disposition of penicillins in the body is rapid excretion, predominantly via the kidneys. nih.govresearchgate.net After administration, these compounds are distributed in the body, with tissue levels highest in the kidneys. nih.gov The elimination process is efficient and involves renal tubular secretion. researchgate.net

Studies on other semi-synthetic penicillins in animal models, such as rats, have shown that some biotransformation can occur. wikipedia.org For instance, one study noted that a phenylthio penicillin underwent complete biotransformation, resulting in a metabolite that, while still active, had lost its resistance to β-lactamase enzymes. wikipedia.org However, this degree of metabolism is not typical for all penicillins. The core β-lactam ring structure is generally susceptible to hydrolysis, which inactivates the antibiotic, but this is often a chemical or enzymatic (e.g., by bacterial β-lactamases) process rather than a metabolic transformation by the host organism.

For Piridicillin, it can be inferred that the compound would likely follow the general pathway for semi-synthetic penicillins:

Limited Metabolism: A significant portion of the administered dose is expected to remain as the parent compound.

Primary Excretion Route: The majority of the compound and any potential minor metabolites would be rapidly excreted by the kidneys.

Potential Minor Biotransformation: Minor modifications to the complex side chain could occur, but extensive metabolism of the core penicillin scaffold by the host is unlikely.

Without specific research, the exact metabolites and the enzymes responsible for any biotransformation of Piridicillin in non-human systems remain speculative.

Table of Mentioned Compounds

X. Patent Literature and Intellectual Property Analysis in Academic Context

Overview of Key Patent Filings Related to Piridicillin Sodium

For instance, U.S. Patent Application US 2009/0155363 A1, filed in 2007, mentions "Piridicillin Sodium" as one of many active drugs that could be formulated into a gel for oral administration, particularly for patients who have difficulty swallowing. googleapis.com This suggests a focus on novel drug delivery systems for existing or new chemical entities. The assignee for this patent application is not explicitly stated in the provided information.

Another example is a patent application by The Ohio State University Research Foundation, which lists "Piridicillin Sodium" among a group of compounds. core.ac.uk This indicates that academic institutions have been involved in research concerning this compound, potentially exploring new uses or formulations.

It is important to note that many patent documents reference Piridicillin Sodium as part of a list of known antimicrobial agents. googleapis.comresearchgate.netgoogleapis.comgoogleapis.comepo.orgresearchgate.net This suggests that the core compound itself may be considered prior art, and newer patents would likely focus on novel formulations, combinations, or specific medical uses. The synthesis and antimicrobial activity of Piridicillin, a semisynthetic penicillin, have been described, noting its activity against Pseudomonas and other Gram-negative bacteria. patsnap.com

The following table provides a summary of representative patent documents that mention Piridicillin Sodium:

| Patent/Application Number | Assignee/Applicant | Key Focus of the Patent |

| US 2009/0155363 A1 | Not specified | Oral gel formulations for drug delivery googleapis.com |

| Provisional Patent Application No. 61/049,287 | The Ohio State University Research Foundation | Not explicitly detailed, but includes Piridicillin Sodium in a list of compounds core.ac.uk |

| CN111689909A | Not specified | Preparation method of herbicide pyrithiobac-sodium, referencing related patenting strategies for chemical synthesis google.com |

Analysis of Novelty and Inventive Step from a Chemical Perspective

From a chemical patent law perspective, demonstrating novelty and an inventive step is paramount. Novelty requires that the invention was not previously known to the public. shigapatent.com An inventive step means the invention is not obvious to a person skilled in the relevant technical field. shigapatent.com

For a compound like Piridicillin Sodium, the initial novelty would have resided in its unique chemical structure compared to existing penicillins at the time of its invention. The inventive step could have been argued based on unexpected properties, such as an improved spectrum of activity, particularly against challenging pathogens like Pseudomonas aeruginosa, when compared to established drugs like piperacillin (B28561) and ticarcillin. patsnap.com

Subsequent patents related to Piridicillin Sodium would need to demonstrate novelty and an inventive step in other areas. For example:

New Formulations: A patent for a gel formulation, as mentioned in US 2009/0155363 A1, would need to show that this specific formulation of Piridicillin Sodium is new and provides unexpected advantages, such as improved stability or patient compliance. googleapis.com

New Medical Uses: Discovering that Piridicillin Sodium is effective against a disease for which it was not previously known to be a treatment could be the basis for a new patent. epo.org This requires demonstrating a new, non-obvious therapeutic application.

Novel Synthesis Processes: A new, more efficient, or environmentally friendly method of synthesizing Piridicillin Sodium could also be patentable. google.com The inventive step might lie in the use of novel reagents, catalysts, or reaction conditions that lead to a higher yield or purity.

The European Patent Office (EPO) has established criteria for assessing novelty and inventive step, particularly for selection inventions where a new sub-range of a known broader range is claimed. epo.org While novelty and inventive step are distinct requirements, a demonstrated technical effect of a narrower sub-range can support the argument for an inventive step. epo.org

Impact of Patent Landscape on Future Academic Research Directions

The patent landscape of a compound significantly influences the direction of academic research. The existence of broad patents on the compound itself can sometimes limit further fundamental research by academic institutions without licensing agreements. However, it can also stimulate research in other, non-infringing areas.

The impact can be viewed from several angles:

Focus on "Work-Around" Inventions: The presence of patents on the primary compound can encourage academic researchers to develop second-generation compounds or novel analogs of Piridicillin that are not covered by the original patents. This can lead to the discovery of new chemical entities with potentially improved properties.

Exploration of New Applications: If the primary use of Piridicillin Sodium is patented, academic labs might explore its efficacy in other, unpatented indications. This can open up new therapeutic avenues for the compound.

Development of Novel Drug Delivery Systems: As seen with the gel formulation patent, academic research can focus on creating innovative ways to deliver Piridicillin Sodium to enhance its effectiveness or patient convenience. googleapis.com

Research on Mechanisms of Action and Resistance: Academic research can delve into the fundamental biological mechanisms of how Piridicillin Sodium works and how bacteria develop resistance to it. These findings can be crucial for the long-term clinical viability of the antibiotic and are often considered pre-competitive research that does not directly infringe on existing patents.

Studies have shown that while academic patenting can sometimes lead to delays in the publication of research findings, it can also facilitate technology transfer to industry and may even be positively correlated with the rate of publication. nber.orgresearchgate.net The use of patent data in academic research has been steadily increasing, providing valuable insights into technological innovation and knowledge flows. nih.gov

Regulatory Science and Nonclinical Study Requirements from a Patent Perspective

From a patent perspective, the data from regulatory and nonclinical studies are crucial for supporting claims of novelty and inventive step, particularly for new medical uses. To obtain a patent for a new therapeutic application of a known compound like Piridicillin Sodium, robust preclinical data is essential.

These nonclinical studies would typically need to demonstrate:

Efficacy in a Relevant Disease Model: In vitro and in vivo studies showing that Piridicillin Sodium has a significant and unexpected therapeutic effect in a model of the targeted disease.

A Plausible Mechanism of Action: Data elucidating how the compound achieves its therapeutic effect in the new indication.

A Favorable Pharmacokinetic and Pharmacodynamic Profile: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as its concentration-dependent effects, can support the novelty of a particular dosing regimen or formulation.

The results of these studies are often included in the patent application to provide evidence for the claimed invention. For instance, demonstrating an unexpected synergistic effect when Piridicillin Sodium is combined with another drug could be a strong basis for a patent.

The patenting of new uses for known drugs is a well-established practice and is often a key strategy for extending the commercial life of a pharmaceutical product. epo.org However, it requires a significant investment in nonclinical and, eventually, clinical research to generate the necessary supporting data.

Xi. Future Directions and Emerging Research Avenues

Integration with Systems Biology and Omics Approaches

The advent of systems biology and multi-omics technologies offers a holistic framework to unravel the intricate interactions between Piridicillin Sodium and biological systems. mdpi.comnih.govnih.gov This approach moves beyond the traditional one-drug-one-target model to a more comprehensive understanding of the drug's effects on a systemic level.

Systems Biology in Piridicillin Research:

A systems biology approach to studying Piridicillin Sodium would involve integrating various layers of biological information to create predictive models of its action. nih.govnih.gov This could elucidate not only its primary mechanism of inhibiting bacterial cell wall synthesis but also its secondary and off-target effects. By mapping the complex network of interactions, researchers can gain insights into the broader physiological responses of both pathogens and host cells to the drug. healthcare-in-europe.comuni-wuerzburg.de This understanding is crucial for anticipating potential synergistic or antagonistic effects when co-administered with other drugs and for identifying biomarkers of efficacy and resistance.

Omics Applications:

The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a detailed molecular snapshot of the cellular response to Piridicillin Sodium. mdpi.comnih.govtandfonline.com While specific omics studies on Piridicillin Sodium are not yet prevalent in publicly available research, the potential applications are vast.

| Omics Approach | Potential Application in Piridicillin Sodium Research | Expected Insights |

| Genomics | Identifying genetic markers associated with Piridicillin Sodium susceptibility and resistance in various bacterial strains. | Understanding the genetic basis of resistance mechanisms, enabling the development of rapid diagnostic tools. nih.gov |

| Transcriptomics | Analyzing changes in gene expression profiles of bacteria upon exposure to Piridicillin Sodium. | Revealing the cellular pathways that are up- or down-regulated in response to the antibiotic, providing clues about its broader mechanism of action. nih.gov |

| Proteomics | Studying the alterations in protein expression and post-translational modifications in response to Piridicillin Sodium. | Identifying the specific proteins and protein networks affected by the drug, which could serve as novel drug targets. nih.gov |

| Metabolomics | Profiling the changes in the metabolome of bacteria and host cells following treatment with Piridicillin Sodium. | Understanding the metabolic perturbations caused by the drug, which can inform on its efficacy and potential side effects. tandfonline.com |

This table is generated based on the potential applications of omics technologies in antibiotic research in general, as specific data for Piridicillin Sodium is not available.

By integrating data from these various omics levels, researchers can construct comprehensive models of Piridicillin Sodium's activity, paving the way for more personalized and effective therapeutic strategies. mdpi.comnih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Piridicillin Research

AI in Drug Discovery and Repurposing:

ML in Understanding Mechanism of Action: